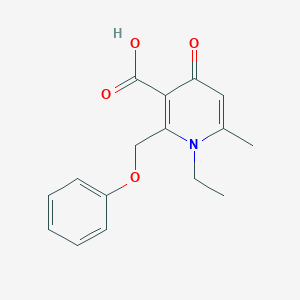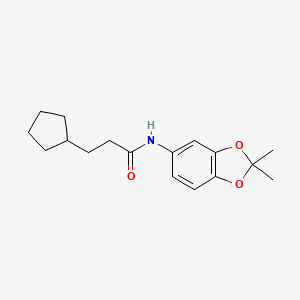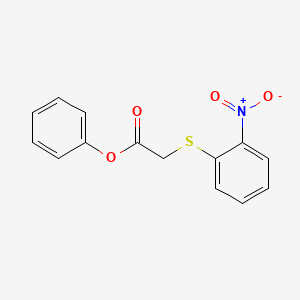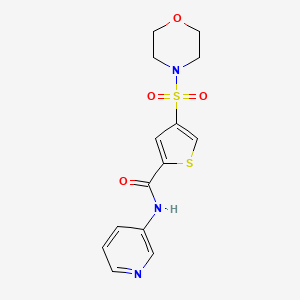![molecular formula C17H12N2O2 B5604606 1-benzofuran-2-yl(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B5604606.png)
1-benzofuran-2-yl(7-methylimidazo[1,2-a]pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzofuran-2-yl(7-methylimidazo[1,2-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C17H12N2O2 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 276.089877630 g/mol and the complexity rating of the compound is 414. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been found to interact with γ-aminobutyric acid (gaba) receptors . Additionally, these compounds have been described as cyclin-dependent kinase (CDK) inhibitors , suggesting potential targets in cell cycle regulation.
Mode of Action
Similar compounds, such as zolpidem, a derivative of imidazo[1,2-a]pyridin-3-yl-acetic acid, exert their hypnotic effects by blocking gaba receptors . This suggests that 1-benzofuran-2-yl(7-methylimidazo[1,2-a]pyridin-3-yl)methanone might interact with its targets in a similar manner, leading to changes in cellular signaling.
Biochemical Pathways
Given the potential targets mentioned above, it is plausible that this compound could influence pathways related to neurotransmission (via gaba receptors) and cell cycle regulation (via cdk inhibition) .
Result of Action
Similar compounds have shown a broad spectrum of biological activity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . These effects suggest that this compound may have similar impacts at the molecular and cellular levels.
Action Environment
The synthesis of similar compounds has been achieved under various conditions, including solvent- and catalyst-free methods . This suggests that the compound’s action might be influenced by the chemical environment in which it is synthesized or administered.
Análisis Bioquímico
Biochemical Properties
1-benzofuran-2-yl(7-methylimidazo[1,2-a]pyridin-3-yl)methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with γ-aminobutyric acid (GABA) receptors, similar to other imidazo[1,2-a]pyridine derivatives . This interaction can modulate neurotransmitter release and synaptic transmission, potentially leading to sedative and anxiolytic effects. Additionally, the compound may inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the expression of genes involved in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines . Furthermore, it can affect cellular metabolism by altering the activity of metabolic enzymes, leading to changes in energy production and utilization within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as GABA receptors, altering their conformation and activity . This binding can inhibit or activate the receptors, depending on the context, leading to changes in neurotransmitter release and synaptic transmission. Additionally, the compound may inhibit the activity of enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory mediators . These molecular interactions contribute to the compound’s overall biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a reduction in its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anxiolytic properties . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted via renal or hepatic routes . These metabolic processes can influence the compound’s bioavailability and overall pharmacokinetic profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cellular membranes and accumulate in various tissues, including the brain, liver, and kidneys . Its distribution is influenced by factors such as lipophilicity, molecular size, and the presence of transport proteins that facilitate its uptake and efflux .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological effects .
Propiedades
IUPAC Name |
1-benzofuran-2-yl-(7-methylimidazo[1,2-a]pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-11-6-7-19-13(10-18-16(19)8-11)17(20)15-9-12-4-2-3-5-14(12)21-15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROGWAJXHXGNNMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=C(N2C=C1)C(=O)C3=CC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3-methylbutyl)-8-(phenylsulfonyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5604537.png)

![3-hydroxy-N'-[(E)-(4-nitrophenyl)methylidene]naphthalene-2-carbohydrazide](/img/structure/B5604559.png)

![(3S)-1-[2,5-dimethoxy-4-(methylthio)benzyl]-N,N-dimethylazepan-3-amine](/img/structure/B5604573.png)

![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5604576.png)
![5-bromo-3-[(5-nitro-2-furyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B5604579.png)
![1-[(3R,4R)-3-[[(2R,6S)-2,6-dimethylmorpholin-4-yl]methyl]-4-(hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B5604582.png)
![5-propyl-1'-(2H-tetrazol-2-ylacetyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5604589.png)
![4-[4-(butylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5604596.png)



